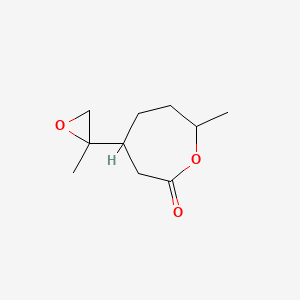
7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one is a chemical compound with the molecular formula C10H16O3. It is a derivative of oxepanone and contains an oxirane ring, which is a three-membered cyclic ether.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one typically involves a multi-step process. One reported method starts with the hydrogenation of carvone to produce dihydrocarvone. This intermediate is then subjected to epoxidation and ring-expansion reactions to yield the final product. The overall yield of this process is around 25% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This would include refining reaction conditions, improving yields, and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened and oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The oxirane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can lead to the formation of diols, while reduction can produce alcohols or other reduced derivatives.
Applications De Recherche Scientifique
7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one has several scientific research applications:
Polymer Science: It is used as a monomer in the ring-opening polymerization to produce functional biodegradable polymers.
Materials Chemistry: The compound’s unique structure makes it suitable for creating advanced materials with specific properties.
Biomedical Applications: Due to its biodegradability, it is explored for use in medical devices and drug delivery systems.
Mécanisme D'action
The mechanism of action of 7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one involves its ability to undergo ring-opening polymerization. This process allows the compound to form long polymer chains with various functional groups. The molecular targets and pathways involved in its action are primarily related to its reactivity and ability to form stable polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isopropenyl-7-methyl-2-oxepanone: This compound is structurally similar but contains an isopropenyl group instead of an oxirane ring.
Dihydrocarvide: Another derivative of carvone, which is used as an intermediate in the synthesis of 7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one.
Uniqueness
This compound is unique due to its oxirane ring, which imparts specific reactivity and allows for the formation of functional polymers. This makes it distinct from other similar compounds that may lack this reactive group.
Propriétés
Numéro CAS |
368439-19-4 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
7-methyl-4-(2-methyloxiran-2-yl)oxepan-2-one |
InChI |
InChI=1S/C10H16O3/c1-7-3-4-8(5-9(11)13-7)10(2)6-12-10/h7-8H,3-6H2,1-2H3 |
Clé InChI |
CPOHXRNUHARBNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC(=O)O1)C2(CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-oxa-2,7,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14246247.png)
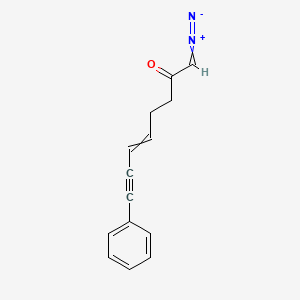
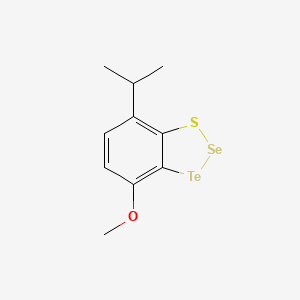

![6-[(2E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-2-en-1-yl]naphthalene-1,3-disulfonic acid](/img/structure/B14246272.png)
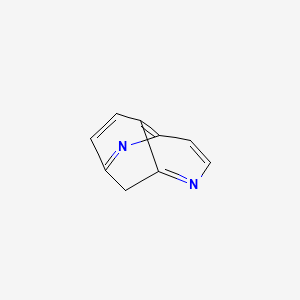
![2,4-Di-tert-butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246278.png)
![8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid](/img/structure/B14246284.png)
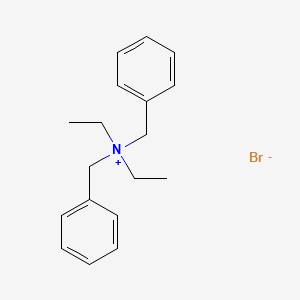
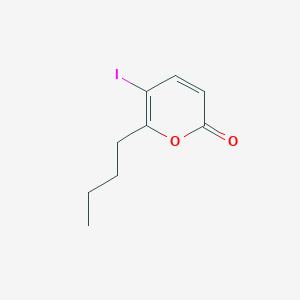
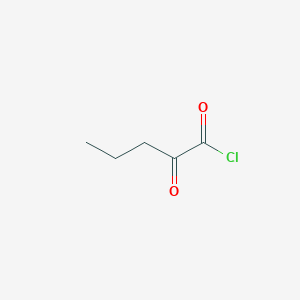

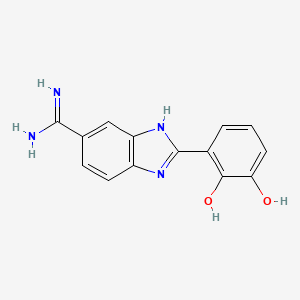
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246351.png)
